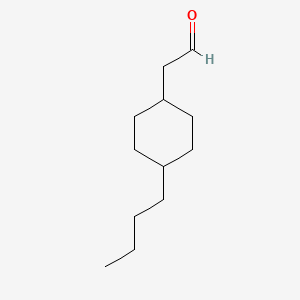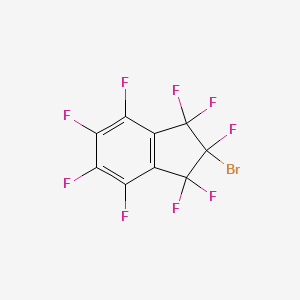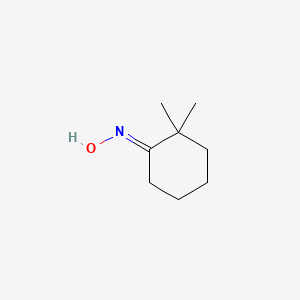
(E)-2,2-Dimethylcyclohexanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2-Dimethylcyclohexanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-2,2-Dimethylcyclohexanone oxime can be synthesized through the condensation of 2,2-dimethylcyclohexanone with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction proceeds as follows:
2,2-Dimethylcyclohexanone+Hydroxylamine→(E)-2,2-Dimethylcyclohexanone oxime+Water
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2-Dimethylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted oxime derivatives
Aplicaciones Científicas De Investigación
(E)-2,2-Dimethylcyclohexanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2,2-Dimethylcyclohexanone oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylcyclohexanone oxime (Z-isomer)
- Cyclohexanone oxime
- Acetone oxime
Uniqueness
(E)-2,2-Dimethylcyclohexanone oxime is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules
Propiedades
Número CAS |
4500-17-8 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(NE)-N-(2,2-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3/b9-7+ |
Clave InChI |
SJMQCPHPTFSSRN-VQHVLOKHSA-N |
SMILES isomérico |
CC\1(CCCC/C1=N\O)C |
SMILES canónico |
CC1(CCCCC1=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


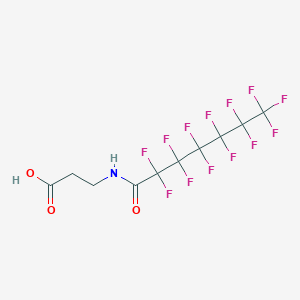
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
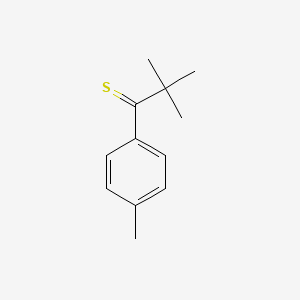
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
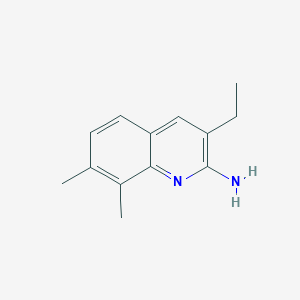
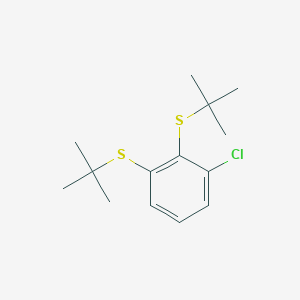
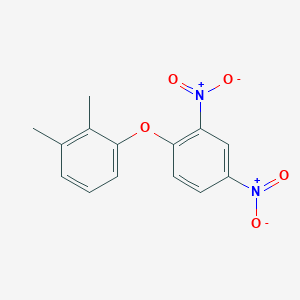
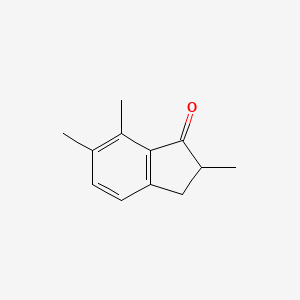

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
